3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
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Overview
Description
Azaprocin is a synthetic opioid analgesic known for its high potency, approximately ten times that of morphine . It was discovered in 1963 but has never been marketed . Azaprocin is characterized by its fast onset and short duration of action . The compound’s chemical structure includes a bicyclic ring system, making it a unique member of the opioid class .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azaprocin can be synthesized through a series of chemical reactions involving readily available starting materials. The synthesis typically involves the formation of a bicyclic ring system, followed by the introduction of a propionyl group at the 8-position of the diazabicyclo[3.2.1]octane structure . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain high yields of azaprocin .
Chemical Reactions Analysis
Types of Reactions: Azaprocin undergoes various chemical reactions, including:
Oxidation: Azaprocin can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert azaprocin into its corresponding alcohols or amines.
Substitution: Azaprocin can undergo substitution reactions, particularly at the phenyl ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of azaprocin, such as p-nitroazaprocin, which is significantly more potent than the parent compound .
Scientific Research Applications
Mechanism of Action
Azaprocin exerts its effects by binding to the mu and delta opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The molecular targets include the G-protein coupled receptors, which mediate the signal transduction pathways involved in pain perception and modulation .
Comparison with Similar Compounds
AP-237: Similar in structure but lacks the ethylene bridge present in azaprocin.
Para-nitroazaprocin: A derivative of azaprocin with a nitro group on the phenyl ring, significantly more potent than azaprocin.
2-Methyl-AP-237: Another derivative with modifications on the piperazine ring.
Uniqueness of Azaprocin: Azaprocin’s unique bicyclic ring system and its high potency distinguish it from other similar compounds. Its fast onset and short duration of action make it particularly interesting for research in rapid pain relief .
Properties
CAS No. |
140844-23-1 |
---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[(1R,5R)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H24N2O/c1-2-18(21)20-16-10-11-17(20)14-19(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+/t16-,17-/m1/s1 |
InChI Key |
RKNSPEOBXHFNTD-QOCAVEGASA-N |
Isomeric SMILES |
CCC(=O)N1[C@@H]2CC[C@@H]1CN(C2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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